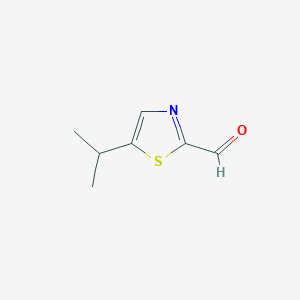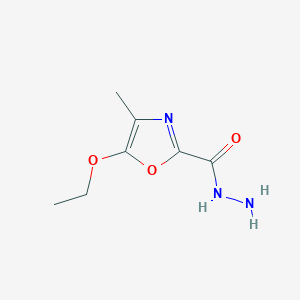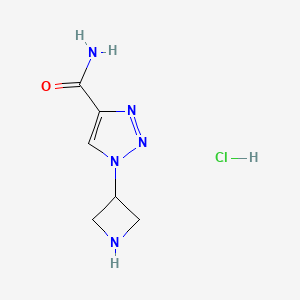
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives has been studied extensively. A common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives . Other reactions include the aza-Michael addition and the Horner–Wadsworth–Emmons reaction .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride and its derivatives are explored primarily for their potential in chemical synthesis and structural analysis. For example, the transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under specific conditions produces compounds with complex molecular skeletons, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Guo-qing Wang et al., 2010). Additionally, the reaction of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide highlights the complex mechanisms involved in the formation of pyrimidine derivatives and their potential for generating a variety of chemical structures (Nguyen Tien Cong et al., 2014).
Pharmacological and Biological Screening
The pharmacological and biological activities of pyrimidine derivatives are subjects of ongoing research. Some studies focus on synthesizing new compounds with potential antimicrobial, antitubercular, and other biological activities. For instance, a series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities, revealing their potential as bases for designing new antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014). Another study reports the synthesis of azetidine-2-one derivatives, documenting their mild antibacterial activity, and highlighting the wide range of biological activities associated with pyrimidine derivatives (S. Ramachandran et al., 2022).
Environmental and Agricultural Applications
In addition to their potential in pharmacological contexts, pyrimidine derivatives are also investigated for their environmental and agricultural applications. The degradation of specific pyrimidine derivatives in soil has been studied to understand their environmental fate and potential as herbicides. For example, the degradation behavior of imazosulfuron, a sulfonylurea herbicide with a pyrimidine ring, in soil under different conditions provides insights into its environmental impact and degradation pathways (P. Morrica et al., 2001).
Propiedades
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8;/h3,8,10H,4-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJVZQKZPAYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)


![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)



![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)


